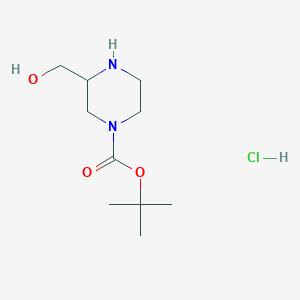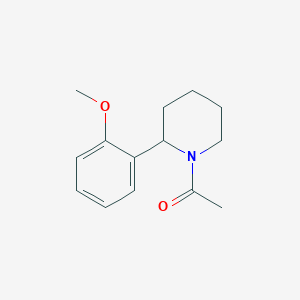![molecular formula C17H18N2O2 B11810925 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)
1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the nitration of biphenyl followed by the introduction of the piperidine ring. The reaction conditions typically include the use of nitric acid and sulfuric acid for the nitration step, followed by a cyclization reaction to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance the efficiency and yield of the desired product. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Scientific Research Applications
1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group and piperidine ring play crucial roles in its activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom, similar in structure but different in reactivity.
Dihydropyridine: A reduced form of pyridine with different chemical properties.
Uniqueness
1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine is unique due to the presence of both the nitro group and the biphenyl structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-(4-nitro-2-phenylphenyl)piperidine |
InChI |
InChI=1S/C17H18N2O2/c20-19(21)15-9-10-17(18-11-5-2-6-12-18)16(13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2 |
InChI Key |
LXUJUCBJIBAFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)












